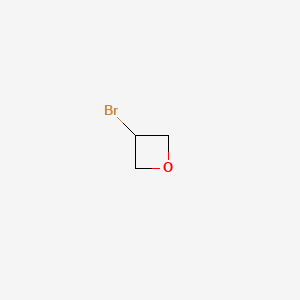

3-Bromooxetane

Description

Historical Context of Oxetane (B1205548) Synthesis and Reactivity Research

The study of oxetanes, four-membered heterocyclic ethers, has a rich history rooted in the development of synthetic organic chemistry. A foundational method for their synthesis is the Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene. wikiwand.com This reaction was first reported in 1909 by Emanuele Paternò, who observed the formation of a [2+2] cycloadduct from the photochemical reaction of benzaldehyde (B42025) and amylene. cambridgescholars.comrsc.org However, it was not until 1954 that George Büchi fully characterized the oxetane product, solidifying the reaction's place in the synthetic chemist's toolbox. lancs.ac.uk

Early research into oxetane reactivity was largely driven by the inherent ring strain of the four-membered ring, which makes them more reactive than their larger cyclic ether counterparts. cymitquimica.com This strain, comparable to that of epoxides, makes oxetanes susceptible to ring-opening reactions, a characteristic that has been both a challenge and an opportunity for synthetic chemists. researchgate.net Over the years, numerous methods for the synthesis of oxetane derivatives have been developed, moving beyond the classical Paternò–Büchi reaction to include strategies like intramolecular cyclization of 1,3-diols and ring expansion of epoxides. acs.org These advancements have paved the way for a deeper understanding of oxetane chemistry and the exploration of their diverse applications.

Significance of Small Ring Heterocycles in Organic Chemistry

Small ring heterocycles, such as oxetanes, aziridines, and azetidines, are of significant interest in organic chemistry due to their unique structural and reactive properties. researchgate.net These compounds are characterized by a cyclic structure containing at least one atom other than carbon within the ring. britannica.comwikipedia.org The inherent ring strain in these small rings makes them valuable intermediates in organic synthesis, as they can undergo a variety of ring-opening and ring-expansion reactions with high chemo-, regio-, and stereoselectivity. researchgate.netchemistryviews.org

The introduction of a heteroatom into a small ring can significantly influence the molecule's physical and chemical properties. For instance, the oxygen atom in an oxetane ring imparts polarity and can act as a hydrogen bond acceptor. acs.orgnih.gov This ability to modulate properties like solubility, lipophilicity, and metabolic stability has made small ring heterocycles attractive motifs in medicinal chemistry and materials science. researchgate.netacs.org Their three-dimensional nature also allows for the creation of complex molecular architectures, further expanding their utility in the design of new therapeutic agents and advanced materials. rsc.orgresearchgate.net

Overview of Oxetane Derivatives in Contemporary Chemical Research

In recent years, oxetane derivatives have emerged from being an academic curiosity to becoming a valuable tool in modern chemical research, particularly in the field of drug discovery. nih.govacs.org The incorporation of the oxetane motif into molecules can lead to significant improvements in their physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity. researchgate.netacs.org This has led to an "oxetane rush" in the medicinal chemistry community, with researchers exploring their potential as bioisosteres for common functional groups like gem-dimethyl and carbonyl groups. nih.govacs.org

The utility of oxetanes extends beyond medicinal chemistry. They are also employed as versatile building blocks in the synthesis of complex organic molecules and advanced materials. chemimpex.com Their ability to undergo ring-opening reactions allows for the introduction of diverse functional groups, facilitating the creation of novel polymers with enhanced mechanical and thermal properties. chemimpex.com Furthermore, recent studies have highlighted the use of oxetane derivatives in photoredox-catalyzed reactions, opening up new avenues for the generation of radical species under mild conditions.

Specific Research Focus on 3-Bromooxetane: Unique Reactivity and Applications

Among the various oxetane derivatives, this compound has garnered significant attention due to its unique reactivity profile. The presence of a bromine atom at the 3-position of the strained oxetane ring makes it a highly versatile intermediate in organic synthesis. cymitquimica.comchemimpex.com This bromine atom can readily participate in nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. cymitquimica.com

The reactivity of this compound has been exploited in a number of applications. It serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.comchemimpex.com For instance, it has been used in the site-selective modification of proteins, demonstrating its potential in the development of new therapeutic agents. nih.gov In materials science, this compound is utilized in the formulation of advanced materials, including polymers and coatings, where its reactive nature can be harnessed to improve material performance. chemimpex.com

Recent research has also explored the use of this compound in more specialized reactions. For example, it has been successfully employed in Lipshutz–Negishi cross-coupling reactions under aqueous conditions. acs.org The unique combination of a strained ring and a reactive halogen atom ensures that this compound will continue to be a valuable tool for chemists exploring new synthetic methodologies and molecular designs.

| Property | Value |

| Molecular Formula | C₃H₅BrO |

| Molecular Weight | 136.98 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 126°C |

| Density | ~1.48 g/cm³ (at 20°C) |

| Flash Point | 42°C |

Table 1: Physicochemical Properties of this compound

| Reaction Type | Description |

| Nucleophilic Substitution | The bromine atom is replaced by various nucleophiles, leading to a diverse range of 3-substituted oxetanes. |

| Ring-Opening Reactions | The strained oxetane ring can be opened under certain conditions to produce multifunctional molecules. cymitquimica.com |

| Reduction | The bromine atom can be reduced to a hydrogen atom. |

| Photoredox Catalysis | Used to generate radical species under mild conditions for further transformations. |

Table 2: Key Reactions of this compound

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-bromooxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrO/c4-3-1-5-2-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZTIZZFKWQWSSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585717 | |

| Record name | 3-Bromooxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39267-79-3 | |

| Record name | 3-Bromooxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromooxetane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Bromooxetane and Its Derivatives

Direct Bromination Approaches to the Oxetane (B1205548) Ring

Direct bromination of the pre-formed oxetane ring represents a classical approach to synthesizing 3-bromooxetane. This method involves the reaction of oxetane with a brominating agent, where precise control of reaction conditions is crucial to achieve the desired product while minimizing side reactions.

Electrophilic Substitution of Oxetane: Mechanistic Insights and Optimization

The direct bromination of oxetane typically proceeds via an electrophilic substitution mechanism. Reagents such as bromine (Br₂) can be employed under controlled conditions to achieve substitution at the 3-position of the oxetane ring, yielding this compound in moderate to good yields. The reaction mechanism is thought to involve the attack of the oxetane oxygen on the electrophilic bromine source, followed by deprotonation at the C3 position.

Optimization of this reaction requires careful management of stoichiometry and temperature to prevent undesirable side reactions. The strained nature of the oxetane ring, with C-O-C bond angles around 90°, makes it susceptible to ring-opening reactions under harsh conditions. vulcanchem.comacs.org

Regioselectivity and Stereoselectivity in Direct Bromination of Substituted Oxetanes

In the case of substituted oxetanes, the regioselectivity of direct bromination is influenced by the electronic and steric nature of the substituents. Electron-donating groups can activate the ring towards electrophilic attack, while electron-withdrawing groups can deactivate it. The position of the substituent will direct the incoming bromide to a specific carbon atom. For instance, in the bromination of polycyclic oxetanes, the inherent strain and geometry of the molecular framework can dictate the site of bromination and may even lead to skeletal rearrangements. researchgate.netnih.gov

Stereoselectivity is also a critical consideration, particularly when chiral centers are present on the oxetane ring. The approach of the brominating agent can be influenced by existing stereocenters, potentially leading to a mixture of diastereomers. acs.org

Control of Over-bromination and Ring-Opening Side Reactions

A significant challenge in the direct bromination of oxetanes is the potential for over-bromination and ring-opening side reactions. The high reactivity of the oxetane ring, a consequence of its ring strain, makes it prone to cleavage by nucleophiles or under acidic conditions. vulcanchem.comchemrxiv.orgbeilstein-journals.org

To mitigate these side reactions, several strategies can be employed:

Stoichiometric Control: Careful control over the amount of the brominating agent is essential to prevent multiple brominations on the oxetane ring.

Temperature Management: Conducting the reaction at low temperatures can help to minimize the rate of undesired side reactions.

Choice of Brominating Agent: The use of milder brominating agents can also help to control the reactivity and improve the selectivity of the reaction.

Intramolecular Cyclization Strategies for Oxetane Ring Formation

Intramolecular cyclization offers an alternative and often more controlled route to the synthesis of this compound and its derivatives. These methods involve the formation of the oxetane ring from an acyclic precursor that already contains the bromine atom.

Cyclization via Bromoacetyl Chloride: Mechanistic Considerations

One synthetic route involves the use of bromoacetyl chloride, which reacts with a suitable precursor, followed by cyclization under basic conditions to form the oxetane ring. This method positions the bromine atom at the 3-position during the ring formation process. The cyclization step is typically promoted by a base, which facilitates the intramolecular nucleophilic attack to close the ring, often resulting in high-purity this compound.

Intramolecular Etherification from 1,3-Diols: Stereoselective Approaches

A highly effective and stereoselective method for forming the oxetane ring is through the intramolecular etherification of 1,3-diols, a variant of the Williamson ether synthesis. acs.orgthieme-connect.de This approach offers excellent control over stereochemistry. acs.org

The process typically involves the following steps:

Diol Conversion: A 1,3-diol is converted into a halo-alcohol or a derivative with a good leaving group at one end and a hydroxyl group at the other. For instance, 1,3-diols can be transformed into acetoxybromides with inversion of stereochemistry. acs.orgthieme-connect.de

Cyclization: The resulting intermediate is then treated with a base, such as sodium hydride, to induce intramolecular cyclization. acs.orgthieme-connect.de This ring-closing step also proceeds with an inversion of stereochemistry.

Table 1: Comparison of Synthetic Methods for this compound

| Method | Starting Material(s) | Key Reagents | Typical Conditions | Yield/Purity | Key Features |

|---|---|---|---|---|---|

| Direct Bromination | Oxetane | Bromine (Br₂) | Controlled stoichiometry, ambient to reflux temperatures | Moderate to good yields | Requires careful control to prevent ring-opening and over-bromination. |

| Cyclization of Bromoacetyl Chloride | Bromoacetyl chloride, suitable precursor | Base (e.g., NaOH) | Room temperature to mild heating | High purity (>95%) | Forms the oxetane ring with the bromine already in place; industrially relevant. |

| Intramolecular Etherification | 1,3-Diols | Sodium hydride (NaH) | 0 °C to room temperature in THF | Moderate to good yields | Stereoselective and regioselective, allowing for controlled synthesis of derivatives. acs.orgthieme-connect.de |

Base-Mediated Ring Closure: Stereochemical Inversion

Synthesis of 3,3-Disubstituted Oxetanes through Cyclization

The synthesis of 3,3-disubstituted oxetanes is of particular interest in medicinal chemistry, as this substitution pattern can enhance stability towards nucleophilic attack. nih.gov Several methods have been developed to access these valuable building blocks.

A versatile route to 3,3-disubstituted oxetanes starts from substituted dimethyl malonates. lookchem.comacs.org This multi-step synthesis involves:

Base-mediated reaction of the malonate with formaldehyde (B43269) to introduce a hydroxymethyl group. lookchem.com

Protection of the resulting primary alcohol, for example, as a silyl (B83357) ether. lookchem.com

Reduction of the diester to a 1,3-diol using a reducing agent like lithium borohydride. lookchem.com

Monotosylation of the primary alcohol followed by base-mediated intramolecular cyclization to form the oxetane ring. lookchem.comacs.orgthieme-connect.de

Deprotection of the alcohol to yield the final 3,3-disubstituted oxetane. acs.orgthieme-connect.de

This method is tolerant of various substituents on the malonate starting material, including methyl, allyl, and fluoro groups. lookchem.com

Table 1: Synthesis of 3,3-Disubstituted Oxetanes from Substituted Malonates lookchem.com

| Entry | Malonate Substituent | Yield of Silyl Protected Alcohol (%) |

| 1 | Methoxy | 84 |

| 2 | Phenyl | 95 |

| 3 | Methyl | 91 |

| 4 | Allyl | 89 |

| 5 | Fluoro | 92 |

An alternative approach for the synthesis of 3,3-disubstituted oxetanes involves the use of cyclic carbonate intermediates. acs.orggoogle.com This method begins with a 2,2-disubstituted 1,3-propanediol, which is reacted with a carbonate source, such as diethyl carbonate, in the presence of a base like potassium carbonate to form a cyclic carbonate ester. google.comgoogle.com Subsequent heating of this intermediate, often in the presence of a catalyst like lithium chloride, leads to the extrusion of carbon dioxide and the formation of the corresponding 3,3-disubstituted oxetane. google.comgoogle.com This method has been successfully applied to the synthesis of 3-ethyl-3-hydroxymethyloxetane (EHMO), a key intermediate for a variety of 3,3-disubstituted oxetane monomers. google.com A three-step route from a diol via a cyclic carbonate has also been reported to access 3-benzyloxetane. acs.orgresearchgate.net

Direct cyclization of functionalized diols provides another pathway to 3,3-disubstituted oxetanes. acs.org For instance, 3,3-disubstituted oxetanes bearing hydroxy, amino, and carboxylic acid residues suitable for further functionalization have been synthesized from diol precursors through a sequence of cyclization and nucleophilic substitution. acs.orgresearchgate.net Monotosylation of a 1,3-diol at the less hindered primary alcohol, followed by base-mediated etherification, is a common strategy. thieme-connect.de The use of polymer-supported diols has also been explored, in some cases leading to improved yields compared to solution-based protocols. thieme-connect.de

Via Cyclic Carbonate Intermediates

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis offers powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds, and these strategies have been increasingly applied to the synthesis and modification of strained ring systems like oxetanes.

Nickel-catalyzed reductive cross-coupling reactions have emerged as a powerful tool for the formation of C(sp²)–C(sp³) bonds, directly coupling aryl halides with alkyl halides. nih.gov This approach is noted for its high efficiency, broad functional group tolerance, and use of bench-stable reagents. nih.gov In the context of this compound, this methodology allows for its direct arylation.

Recent developments have demonstrated that under blue light irradiation, the C(sp³)–Br bond of this compound can react with aryl halides in a nickel-catalyzed cross-electrophile coupling to form 3-aryloxetanes. A patent has described a reductive photochemical nickel-catalyzed cross-coupling reaction involving this compound, highlighting its utility in constructing complex molecules. googleapis.com These methods often employ a terminal reductant, and recent advancements have shown that organic bases like triethylamine (B128534) (Et₃N) can serve this purpose under photoredox conditions, avoiding the need for stoichiometric metal reductants. nih.gov

The general conditions for such transformations are typically mild and tolerant of a wide array of functional groups, including hydroxyls, amides, and esters, which is a significant advantage in complex molecule synthesis. nih.gov

Table 1: Nickel-Catalyzed Reductive Cross-Coupling of Halides

| Aryl Halide | Alkyl Halide | Catalyst System | Reductant | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Aryl-Br | Alkyl-Br | NiCl₂·glyme / Ligand | Mn | Aryl-Alkyl | 55-88% | nih.gov |

| Aryl-Br | Alkyl-Br | NiBr₂·diglyme / Ir-photocatalyst | Et₃N | Aryl-Alkyl | Good | nih.gov |

| Aryl-Br | This compound | Ni-catalyst / Light | Not specified | 3-Aryl-oxetane | Not specified |

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. nih.gov However, their application to the coupling of C(sp³)-hybridized centers, such as the 3-position of an oxetane, presents unique challenges. These challenges include slower oxidative addition to C(sp³)-halide bonds compared to C(sp²)-halide bonds and the potential for β-hydride elimination from alkyl-palladium intermediates. nih.gov

The design of specialized ancillary ligands has been a key strategy to overcome these hurdles. nih.gov For instance, the development of bulky, electron-rich phosphine (B1218219) ligands has enabled more efficient and selective cross-coupling reactions involving alkyl electrophiles. In the context of oxetane synthesis, palladium catalysis has been employed in intramolecular etherification reactions, though intermolecular couplings with alcohols often face challenges. nih.gov

A significant challenge in palladium-catalyzed reactions is achieving high selectivity and yields under mild conditions. nih.gov Solutions often involve the careful tuning of the ligand, base, and solvent system. For example, the use of well-defined palladium precatalysts can improve reaction reliability and scope. acs.org While direct palladium-catalyzed cross-coupling of this compound is not as extensively documented as for aryl systems, the general principles of ligand design and reaction optimization developed for other C(sp³)-couplings provide a clear roadmap for future development in this area. libretexts.org

Visible-light photoredox catalysis has become a powerful method for generating alkyl radicals from a variety of precursors under exceptionally mild conditions. acs.orgnih.gov This strategy is particularly effective for the functionalization of oxetanes, as it allows for the generation of radicals at the 3-position, which can then engage in a variety of bond-forming reactions. acs.org

A notable application of photoredox catalysis is the decarboxylative alkylation of 3-aryl-3-carboxylic acid oxetanes. chemrxiv.org In this process, a photocatalyst absorbs visible light and initiates a single-electron transfer process that leads to the extrusion of CO₂ from the carboxylic acid, generating a tertiary benzylic oxetane radical. chemrxiv.orgdigitellinc.com This radical can then be trapped by an electron-deficient alkene, such as an acrylate (B77674) or vinyl ketone, in a Giese-type addition to form a new C-C bond. chemrxiv.org This method provides access to medicinally relevant 3-aryl-3-alkyl substituted oxetanes. chemrxiv.orgdigitellinc.com

The reaction is tolerant of a diverse range of functional groups and heterocyclic motifs. chemrxiv.org Simple acrylates, vinyl ketones, sulfones, phosphonates, nitriles, and amides have all been successfully employed as radical acceptors. chemrxiv.org

Table 2: Scope of Radical Acceptors in Decarboxylative Alkylation of 3-Aryl-Oxetanes

| Radical Acceptor | Product Structure | Yield | Reference |

|---|---|---|---|

| Ethyl acrylate | 3-Aryl-3-(2-ethoxycarbonylethyl)oxetane | Good | chemrxiv.org |

| Methyl vinyl ketone | 3-Aryl-3-(3-oxobutyl)oxetane | Moderate | chemrxiv.org |

| Phenyl vinyl sulfone | 3-Aryl-3-(2-(phenylsulfonyl)ethyl)oxetane | Moderate | chemrxiv.org |

| Diethyl vinylphosphonate | 3-Aryl-3-(2-(diethoxyphosphoryl)ethyl)oxetane | Moderate | chemrxiv.org |

| Acrylonitrile | 3-Aryl-3-(2-cyanoethyl)oxetane | Moderate | chemrxiv.org |

| N,N-Dimethylacrylamide | 3-Aryl-3-(3-(dimethylamino)-3-oxopropyl)oxetane | Moderate | chemrxiv.org |

Mechanistic studies, combining experimental and computational approaches, have provided significant insight into the formation and reactivity of benzylic tertiary radicals derived from 3-aryl-oxetanes. chemrxiv.orgchemrxiv.org The process is initiated by the photoexcited catalyst oxidizing the carboxylate, which then undergoes rapid decarboxylation to form the key tertiary benzylic radical intermediate. acs.org

A crucial finding is that the stability and reactivity of this radical are heavily influenced by the strained four-membered ring. scispace.comresearchgate.net Computational studies have revealed that the Giese addition of many benzylic radicals to acrylates can be reversible, leading to lower yields and the formation of radical dimerization byproducts. chemrxiv.org However, for oxetane-derived radicals, the ring strain renders the Giese addition step essentially irreversible and exergonic. nih.govchemrxiv.org This feature is critical for achieving high product yields. Furthermore, the strained ring structure leads to a lower spin density at the benzylic carbon, which minimizes the competing radical dimerization pathway. chemrxiv.org

The photoredox-catalyzed decarboxylative alkylation strategy has proven to be a robust method for the functionalization of C(sp³)-rich frameworks containing the oxetane motif. researchgate.net The method's success stems from its ability to generate tertiary radicals that might be challenging to access through other means. scispace.com The reaction demonstrates good tolerance for various substituents on the aryl ring of the oxetane precursor. chemrxiv.org

However, there are limitations. The efficiency of the reaction can be dependent on the electronic nature of the radical acceptor. chemrxiv.org While a range of acceptors are tolerated, yields can vary. The development of methods to functionalize non-benzylic oxetanes or to introduce a wider array of functional groups remains an area of active research. chemrxiv.org Despite these limitations, this photoredox-based approach represents a significant step forward in the late-stage functionalization of complex molecules and the synthesis of diverse libraries of oxetane-containing compounds for drug discovery. acs.orgnih.gov

Photoredox-Catalyzed Reactions for Radical Generation

Mechanistic Investigations of Benzylic Tertiary Radical Formation

Alternative Synthetic Approaches

While classical methods for the synthesis of this compound and its derivatives are well-established, a range of alternative approaches offer unique advantages in terms of efficiency, stereocontrol, and substrate scope. These advanced methodologies, including the application of the Wittig reaction, synthesis from chiral precursors, solid-phase techniques, and continuous flow technology, provide powerful tools for accessing a diverse array of oxetane-containing molecules.

Wittig Reaction Applications in Oxetane Synthesis

The Wittig reaction, a cornerstone of alkene synthesis, can be ingeniously applied to the formation of methyleneoxetanes, which serve as valuable intermediates for further functionalization. thieme-connect.de This reaction involves the treatment of a ketone, in this case, oxetan-3-one, with a phosphonium (B103445) ylide. libretexts.orgwikipedia.orglibretexts.org The ylide, typically prepared by deprotonating a phosphonium salt with a strong base, acts as a nucleophile, attacking the carbonyl carbon of the oxetane ring. libretexts.orglibretexts.org This initial step leads to the formation of a four-membered ring intermediate known as an oxaphosphetane. libretexts.orglibretexts.orgorganic-chemistry.org The driving force of the reaction is the subsequent decomposition of this intermediate to form a highly stable triphenylphosphine (B44618) oxide and the desired alkene. libretexts.org

Specifically, the reaction of oxetan-3-one with a stabilized ylide can produce methyleneoxetane derivatives. thieme-connect.de These products, containing an exocyclic double bond, are excellent Michael acceptors, readily undergoing conjugate addition with various nucleophiles to introduce substituents at the 3-position of the oxetane ring. thieme-connect.de For example, the condensation of oxetan-3-one with nitromethane (B149229) can yield an oxetane-containing nitroalkene, further expanding the synthetic utility of this approach. thieme-connect.de

Table 1: Key Features of the Wittig Reaction in Oxetane Synthesis

| Feature | Description |

| Reactants | Oxetan-3-one and a triphenyl phosphonium ylide (Wittig reagent). libretexts.orgwikipedia.orglibretexts.org |

| Key Intermediate | Oxaphosphetane, a four-membered ring containing phosphorus and oxygen. libretexts.orglibretexts.orgorganic-chemistry.org |

| Product | Methyleneoxetane derivative (an alkene). thieme-connect.de |

| Driving Force | Formation of the highly stable triphenylphosphine oxide. libretexts.org |

| Application | The resulting methyleneoxetanes can be used as Michael acceptors for further functionalization. thieme-connect.de |

Chiral Oxetane Synthesis from Chiral Precursors

The synthesis of enantiomerically pure oxetanes is of significant interest, particularly for applications in medicinal chemistry. A powerful strategy to achieve this is through the use of chiral, non-racemic starting materials. Diastereomerically pure 1,3-diols are common precursors for the stereocontrolled synthesis of substituted oxetanes. thieme-connect.de

One established method involves the conversion of these 1,3-diols into acetoxy bromides. thieme-connect.de This is typically achieved through a two-step process involving reaction with trimethyl orthoacetate followed by treatment with acetyl bromide. thieme-connect.de The subsequent base-mediated intramolecular cyclization of the acetoxy bromide proceeds with inversion of stereochemistry at the benzylic center, leading to the formation of the oxetane ring. This Williamson etherification step yields the desired oxetane with a high degree of stereocontrol. thieme-connect.de A one-pot variation of this method, using methanol (B129727) and excess base, can also be employed, avoiding the need for a separate reduction step. thieme-connect.de

Furthermore, saccharides, with their inherent chirality and repeating 1,3-diol functionality, serve as excellent starting materials for the synthesis of enantioenriched and diastereomerically defined oxetanes. acs.org Although often requiring multi-step sequences, this approach provides access to complex and unique oxetane structures. acs.org

Table 2: Stereocontrolled Synthesis of Oxetanes from 1,3-Diols

| Step | Reagents/Conditions | Outcome |

| 1 | Trimethyl orthoacetate, then acetyl bromide | Conversion of 1,3-diol to acetoxy bromide. thieme-connect.de |

| 2 | Base (e.g., sodium hydride) | Intramolecular cyclization to form the oxetane ring with inversion of stereochemistry. thieme-connect.de |

Solid-Phase Synthesis of Oxetane Derivatives

Solid-phase synthesis offers a streamlined and efficient approach for the preparation of libraries of oxetane derivatives. This methodology involves attaching a precursor molecule to a solid support, such as a polystyrene or polyethylene (B3416737) glycol (PEG) resin, and then carrying out the chemical transformations. thieme-connect.deacs.org One of the key advantages of this technique is the simplification of purification, as excess reagents and byproducts can be washed away from the resin-bound product. acs.org

In the context of oxetane synthesis, diols can be linked to a resin through a sulfone linker. thieme-connect.deacs.org The resin-bound diol is then treated with a strong base, such as potassium tert-butoxide, to induce intramolecular cyclization and form the oxetane ring. thieme-connect.deacs.org Interestingly, while sodium hydride is effective in the solution-phase version of this reaction, potassium tert-butoxide has been found to be more effective for the polymer-supported substrates, leading to improved yields. thieme-connect.deacs.org This method has been successfully employed for the synthesis of 3,3-disubstituted oxetanes. acs.org

More recently, solid-phase peptide synthesis (SPPS) has been utilized to create peptidomimetics where an amide bond in the peptide backbone is replaced by an oxetane ring. nih.gov In this approach, oxetane-containing dipeptide building blocks are first synthesized in solution and then incorporated into peptide chains using conventional Fmoc-based SPPS. nih.gov This has enabled the synthesis of modified versions of biologically active peptides like bradykinin (B550075) and enkephalins. nih.gov

Continuous Flow Technology for 3-Substituted Oxetane Synthesis

Continuous flow technology has emerged as a powerful tool for the synthesis of highly unstable intermediates and for improving the safety and efficiency of chemical reactions. acs.orgnih.gov This approach involves pumping reactants through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. acs.orgamazonaws.com

A significant application of this technology in oxetane chemistry is the generation and utilization of the highly unstable 3-oxetanyllithium. acs.orgnih.gov This organolithium species is a potent nucleophile but is difficult to handle in traditional batch processes. acs.orgnih.gov In a continuous flow setup, 3-iodooxetane (B1340047) can be rapidly mixed with an organolithium reagent at very low temperatures (e.g., -78 °C) to generate 3-oxetanyllithium. acs.orgamazonaws.com This unstable intermediate is then immediately reacted with an electrophile in a subsequent reaction coil. acs.orgamazonaws.com

This "flash chemistry" approach allows for the efficient synthesis of a variety of 3-substituted oxetanes. acs.orgnih.gov The short residence time in the reactor minimizes the decomposition of the unstable organolithium intermediate. acs.org This method has been successfully applied to reactions with a range of electrophiles, including ketones and aldehydes, to produce the corresponding tertiary and secondary alcohols in good yields. acs.org Notably, this flow protocol has proven effective where batch processes have failed, highlighting the unique advantages of continuous flow for handling reactive intermediates. acs.orgnih.gov For instance, while this compound was not a suitable precursor under these specific flow conditions, 3-iodooxetane worked well. acs.orgnih.gov

Table 3: Continuous Flow Synthesis of 3-Substituted Oxetanes

| Parameter | Optimized Condition |

| Precursor | 3-Iodooxetane acs.orgnih.gov |

| Reagent | Organolithium (e.g., n-BuLi) acs.orgamazonaws.com |

| Temperature | -78 °C acs.orgamazonaws.com |

| Key Intermediate | 3-Oxetanyllithium acs.orgnih.gov |

| Technology | Continuous flow microreactor acs.orgamazonaws.com |

| Advantage | Enables the use of highly unstable intermediates for efficient C-C bond formation. acs.orgnih.gov |

Advanced Reaction Mechanisms and Reactivity Studies of 3 Bromooxetane

Nucleophilic Substitution Reactions at the 3-Position

The bromine atom attached to the 3-position of the oxetane (B1205548) ring makes 3-bromooxetane a versatile intermediate for introducing a variety of functional groups through nucleophilic substitution reactions. chemimpex.com

Mechanistic Pathways: SN1, SN2, and SET Considerations

The primary mechanism for nucleophilic substitution at the 3-position of this compound is the bimolecular nucleophilic substitution (SN2) pathway. This is supported by stereochemical studies that show an inversion of configuration at the reaction center. For instance, the reaction of an enantiomerically enriched 1,3-diol precursor to form a 2,4-substituted oxetane proceeds with complete inversion of stereochemistry. acs.org

While the SN2 mechanism is predominant, the possibility of other pathways exists. The formation of a benzylic cation in a related system suggests that under certain conditions, particularly with substrates that can stabilize a carbocation, an SN1-type mechanism might be operative. acs.org

Recent research has also explored single-electron transfer (SET) as a viable mechanistic pathway for the functionalization of 3-halooxetanes. researchgate.net For example, a lithium-amide induced SET to benzophenones can generate a radical pair that selectively abstracts a hydrogen atom from 3-iodooxetane (B1340047), leading to the formation of a novel spiro-heterocycle. researchgate.netd-nb.info This indicates that under specific conditions, radical-mediated processes can compete with or even dominate over traditional polar mechanisms. Additionally, photoredox catalysis can be used to generate radicals from this compound for subsequent reactions. unica.it

Influence of Nucleophile Nature on Reaction Outcome

The nature of the nucleophile plays a crucial role in determining the outcome of the reaction with this compound. A wide range of nucleophiles, including amines, hydroxide (B78521) ions, and thiols, can displace the bromide to form new carbon-heteroatom bonds.

For instance, reaction with sodium azide (B81097) in DMF leads to the formation of 3-azidooxetane (B2941917), a key intermediate for synthesizing other functionalized oxetanes. The reaction with cysteine residues in proteins has been shown to proceed with high chemoselectivity, forming stable thioether bonds under mild conditions. core.ac.uk

The table below summarizes the outcomes of reactions with various nucleophiles:

| Nucleophile | Reagent/Conditions | Product | Yield (%) | Reference |

| Azide | NaN₃, DMF, 60°C | 3-Azidooxetane | 85 | |

| Cysteine | Protein, pH 11, 37°C | 3-S-Cysteinyl-oxetane | - | core.ac.uk |

| Phenol | para-Hydroxybenzaldehyde, K₂CO₃ | 4-(Oxetan-3-yl)phenol | - | vulcanchem.com |

| Thiol | 2-mercapto-5-aryl-1,3,4-oxadiazole, Cs₂CO₃, 105°C | 5-Aryl-2-((oxetan-3-yl)thio)-1,3,4-oxadiazole | - | nih.gov |

It is important to note that ring-opening can be a competing reaction pathway, especially with certain nucleophiles or under forcing conditions. acs.org

Ring-Opening Reactions of the Oxetane Moiety

The significant ring strain of the oxetane ring, estimated to be around 26 kcal/mol, makes it susceptible to ring-opening reactions under certain conditions. rsc.org This reactivity can be harnessed for the synthesis of various functionalized acyclic compounds.

Mechanisms of Ring Strain Release and Ring-Opening

The driving force for the ring-opening of oxetanes is the release of this inherent ring strain. rsc.orgnih.gov The C-O-C bond angle in oxetane is approximately 90°, a significant deviation from the ideal tetrahedral angle, leading to this strain. acs.org Ring-opening can be initiated by various reagents, including acids and nucleophiles, and can proceed through different mechanisms. acs.orgacs.org

For example, frustrated Lewis pairs, such as a combination of B(C₆F₅)₃ and a hydrosilane, can catalyze the reductive ring-opening of oxetanes. acs.org In the case of 3-aryl oxetanes, this can lead to an unexpected aryl migration via a phenonium ion intermediate. acs.org

Acid-Catalyzed Ring Opening and Functional Group Introduction

Acid-catalyzed ring-opening is a common method for the functionalization of oxetanes. In the presence of a strong acid, the oxygen atom of the oxetane is protonated, making the ring more susceptible to nucleophilic attack. This can lead to the formation of 1,3-diols or other 1,3-disubstituted propanes, depending on the nucleophile present in the reaction medium. vulcanchem.com

The table below illustrates the products of acid-catalyzed ring-opening of a related oxetane derivative under different acidic conditions:

| Acid | Conditions | Product | Yield (%) | Reference |

| H₂SO₄ | Concentrated, 100°C, 2h | 3-(Bromomethyl)-3-carboxamidobutanoic acid | 60 | |

| TFA | Room Temperature, 24h | 3-(Bromomethyl)-3-carboxamidobutanoic acid | 45 |

This acid-catalyzed ring-opening provides a valuable synthetic route for introducing functional groups at the 1- and 3-positions of a propane (B168953) backbone.

Intramolecular Nucleophilic Attack Leading to Lactones and Other Heterocycles

The strained four-membered ring of this compound and its derivatives can undergo intramolecular nucleophilic attack, leading to the formation of various heterocyclic structures, including lactones. While direct intramolecular cyclization of a derivative where the nucleophile is tethered to the oxetane ring is a plausible synthetic strategy, much of the literature focuses on the formation of the oxetane ring itself via intramolecular Williamson etherification of a 1,3-diol derivative. acs.org However, the principles of intramolecular reactions can be applied to functionalized this compound systems.

For instance, the synthesis of lactones, which are cyclic esters, typically involves the intramolecular esterification of a molecule containing both a carboxylic acid and a hydroxyl group. quimicaorganica.org A hypothetical pathway could involve a this compound derivative functionalized with a carboxylic acid. Ring-opening of the oxetane by a nucleophile could generate a 1,3-diol system, which, if one of the hydroxyl groups is subsequently oxidized, could lead to a hydroxy acid poised for lactonization.

More directly, substituted oxetanes serve as precursors to other heterocycles. For example, the reaction of Michael adducts of malonates with enones, mediated by iodine and in the presence of atmospheric oxygen, can yield oxetanes. acs.org Similarly, 3-bromoacetylcoumarin has been utilized as a key starting material for synthesizing a variety of heterocyclic compounds, including pyran, pyridine, thiophene, thiazole, and pyrazole (B372694) derivatives. mdpi.com In one instance, the synthesis of spirocyclopropyl oxetanes can be followed by acid-mediated rearrangement to form γ-lactones. doi.org These transformations highlight the utility of oxetane moieties, accessible from precursors like this compound, in constructing complex heterocyclic systems.

Comparative Analysis of Ring Strain in Related Heterocycles (e.g., Tetrahydrofuran)

The reactivity of cyclic ethers is significantly influenced by their ring strain, which is the excess energy stored in the molecule due to non-ideal bond angles and conformations. Oxetane possesses a considerable amount of ring strain, making it more reactive than its larger five- and six-membered counterparts, tetrahydrofuran (B95107) (THF) and tetrahydropyran (B127337) (THP), respectively. iajpr.comcymitquimica.com The strain energy of oxetane is approximately 107 kJ/mol (25.5 kcal/mol), which is only slightly less than that of the highly reactive three-membered oxirane (epoxide) ring. iajpr.comdtic.milutexas.edu

The significant ring strain in oxetane facilitates ring-opening reactions, a key aspect of its chemical utility. iajpr.comnih.gov In contrast, tetrahydrofuran is a much more stable, five-membered ring with significantly lower ring strain. This difference in stability and reactivity is a critical consideration in synthetic chemistry. For example, while oxetanes are known to enhance metabolic stability in drug candidates compared to gem-dimethyl groups, THF derivatives are also studied, with the substitution pattern influencing properties like stability in human liver microsomes. acs.org

Table 1: Comparative Ring Strain in Cyclic Ethers

| Heterocycle | Ring Size | Strain Energy (kcal/mol) | Strain Energy (kJ/mol) |

|---|---|---|---|

| Oxirane | 3 | 27.3 | ~114 |

| Oxetane | 4 | 25.5 | ~107 |

| Tetrahydrofuran (THF) | 5 | 5.5 | ~23 |

| Tetrahydropyran (THP) | 6 | 1.2 | ~5 |

Data compiled from references iajpr.comdtic.milutexas.edu.

Radical Reactions and Radical Precursor Activity

This compound is an effective precursor for generating radical species, which can then participate in a variety of synthetic transformations. This reactivity opens up novel synthetic pathways that are often challenging to achieve through conventional ionic reactions.

Generation of Radical Species from this compound

The oxetan-3-yl radical can be generated from this compound under various conditions. Photoredox catalysis, in particular, has emerged as a powerful method for generating radical species from precursors like 3-iodo- and this compound under mild conditions. chemrxiv.org This approach has been used to achieve functionalization at the C3 position of the oxetane ring. chemrxiv.org

Another strategy involves the use of vitamin B12 catalysis to generate C-centered alkyl radicals from oxetanes. nih.gov This bio-inspired method involves the ring-opening of the oxetane to form a γ-bromohydrin, which then reacts with a Co(I) complex. Subsequent light-induced homolytic cleavage of the resulting Co-C bond yields the desired alkyl radical. nih.govresearchgate.net The generation of radicals typically involves an initiation step, where the bond to the halogen is broken, followed by propagation steps where the radical reacts to form the desired product. transformationtutoring.com

Radical-Radical Coupling Reactions with Oxetane Cores

Once generated, oxetane-containing radicals can participate in coupling reactions. For instance, nucleophilic radicals generated from oxetanes via cobalt catalysis can engage in cross-electrophile coupling with aryl halides. nih.govresearchgate.net This process often involves cooperative catalysis, such as a Co/Ni dual catalytic system, where the alkyl radical generated in the cobalt cycle is intercepted by a nickel complex to form a new C-C bond. researchgate.net

These radicals also undergo Giese-type additions to electron-deficient olefins like methyl acrylate (B77674). nih.govresearchgate.net The success of these reactions demonstrates the ability to employ the oxetane core, derived from precursors like this compound, in complex fragment couplings. nih.gov

Computational Studies on Radical Stability and Reactivity

Computational methods, particularly Density Functional Theory (DFT), are instrumental in understanding the stability and reactivity of radical species derived from oxetanes. nih.govresearchgate.net Studies have shown that benzylic radicals that are part of a strained ring, such as an oxetane, are less stable and more π-delocalized compared to their unstrained counterparts. acs.org This decreased stability can be advantageous, as it can reduce undesired radical dimerization and render subsequent reactions, like Giese additions, irreversible, leading to higher product yields. chemrxiv.orgacs.org

Descriptors such as spin density and the buried volume around the radical center are used to quantify radical stability and persistence. nrel.gov Computational analyses help to rationalize reaction outcomes, such as the regioselectivity of radical attack and the formation of side products, by calculating the thermodynamics and kinetics of the proposed mechanistic steps. chemrxiv.orgnih.gov For example, DFT calculations have been used to model the key steps in the cobalt-catalyzed generation of radicals from oxetanes, including the exergonic ring-opening and the subsequent reaction with the cobalt catalyst. nih.gov

Cross-Coupling Reactions Involving this compound

This compound is a valuable coupling partner in a variety of palladium- and nickel-catalyzed cross-coupling reactions, allowing for the direct introduction of the oxetane motif onto aryl, heteroaryl, and alkyl scaffolds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a widely used method for forming C-C bonds. wikipedia.orglibretexts.org this compound has been successfully employed in nickel-catalyzed alkyl-alkyl Suzuki couplings. sigmaaldrich.com While palladium-catalyzed methods have sometimes failed to furnish 3-oxetane coupling products, nickel/photoredox dual catalysis has proven effective for coupling this compound with alkyl trifluoroborates. nih.gov The reaction typically involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of catalyst, ligand, and base is crucial for achieving high yields and avoiding side reactions like debromination. rsc.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms C-N bonds by coupling an amine with an aryl or alkyl halide. libretexts.orgwikipedia.org The reaction has been used to synthesize compounds where an amine is directly attached to the oxetane ring at the 3-position, starting from this compound. umich.edu The development of specialized phosphine (B1218219) ligands has been critical to the broad success of this reaction, allowing for the coupling of a wide range of substrates under relatively mild conditions. wikipedia.org

Other Cross-Coupling Reactions: this compound also participates in other coupling methodologies. Nickel-catalyzed reductive coupling reactions have been used to couple this compound with aryl halides like 4-bromoanisole (B123540) and N-Boc-5-bromoindole. acs.org These reactions demonstrate the versatility of this compound as a building block for introducing the desirable sp³-rich oxetane scaffold in medicinal chemistry and materials science. acs.orgnih.gov

Table 2: Examples of Cross-Coupling Reactions with this compound

| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Alkylboronic acids | Nickel-based catalyst | Alkyl-substituted oxetane |

| Buchwald-Hartwig Amination | Primary/secondary amines | Palladium/phosphine ligand | 3-Aminooxetane derivatives |

| Ni-Catalyzed Reductive Coupling | Aryl bromides (e.g., 4-bromoanisole) | Nickel/ligand | 3-Aryloxetane |

| Nickel/Photoredox Coupling | Alkyl trifluoroborates | Ir photocatalyst / Ni catalyst | Alkyl-substituted oxetane |

Data compiled from references acs.orgsigmaaldrich.comnih.govumich.edu.

C(sp²)–C(sp³) Cross-Coupling Methodologies

The construction of a C(sp²)–C(sp³) bond by coupling this compound with aryl or vinyl partners is a key strategy for incorporating the valuable oxetane motif into drug-like molecules. sci-hub.se This transformation increases the fraction of sp³-hybridized carbons, which can improve physicochemical properties such as aqueous solubility. sci-hub.se Several cross-coupling methodologies have been explored for this purpose, including traditional palladium-catalyzed reactions like the Suzuki and Negishi couplings, as well as more recently developed nickel-catalyzed and dual nickel/photoredox catalysis systems. sci-hub.seacs.org

These methods aim to directly install the 3-oxetanyl group onto (hetero)aryl structures, providing a more efficient alternative to multi-step synthetic sequences. acs.orgwuxiapptec.com The primary challenge in these reactions is the propensity for β-hydride elimination when using sp³-hybridized substrates. nih.gov However, the development of specialized ligands and novel catalytic systems has begun to overcome these hurdles. nih.gov Methodologies investigated include:

Palladium-catalyzed Suzuki Coupling: Utilizes alkyl potassium trifluoroborate (BF₃K) salts or alkyl N-methyliminodiacetic acid (MIDA) boronates. sci-hub.se

Palladium-catalyzed Negishi Coupling: Employs organozinc reagents. sci-hub.se

Nickel-catalyzed Reductive Cross-Electrophile Coupling (CEC): Couples two different electrophiles, such as an aryl halide and this compound. sci-hub.se

Nickel/Photoredox Dual Catalysis: This approach uses visible light to generate radical intermediates from alkyl halides, which then enter a nickel catalytic cycle. This category includes couplings with BF₃K salts, decarboxylative couplings, and cross-electrophile couplings. sci-hub.seacs.org

Scope and Limitations of Different Catalytic Systems

A comparative study of seven distinct C(sp²)–C(sp³) cross-coupling methods found that installing the oxetane group is particularly challenging. acs.org Palladium-catalyzed methods, such as the Suzuki and Negishi couplings, were generally unsuccessful in forming the desired 3-oxetane coupled products. acs.org

In contrast, nickel/photoredox cross-electrophile coupling (CEC) methods demonstrated modest success with this compound. acs.org The photoredox CEC showed reasonable yields with various alkyl bromides and did not discriminate between primary and secondary substrates. acs.org However, a general limitation for both reductive and photoredox CEC methods is the availability and stability of alkyl bromides containing α-heteroatoms. acs.org

The choice of catalyst and ligand is critical. Modern palladium precatalysts (e.g., Buchwald G3 and G4 precatalysts) are designed to be air- and moisture-stable and efficiently generate the active Pd(0) species, which can improve reaction outcomes, though they were not effective for this specific transformation. sigmaaldrich.comsigmaaldrich-jp.comsigmaaldrich.com For nickel-catalyzed systems, bipyridine-based ligands are commonly used. wuxiapptec.com The difficulty in coupling this compound highlights a remaining gap in the scope of direct C(sp²)–C(sp³) methods, underscoring the need for further development of specialized catalysts for strained cyclic electrophiles. acs.org

| Methodology | Catalyst Type | Typical Performance with this compound | Key Limitations |

|---|---|---|---|

| Suzuki Coupling | Palladium | Generally failed to furnish product. acs.org | Poor reactivity for this specific strained alkyl halide. acs.org |

| Negishi Coupling | Palladium | Generally failed to furnish product. acs.org | Poor reactivity; stability and availability of the corresponding organozinc reagent can be a concern. sci-hub.seacs.org |

| Nickel/Photoredox CEC | Nickel/Iridium or Ruthenium Photocatalyst | Modest success; considered the most reliable approach for this substrate. acs.org | Reaction success is highly substrate-dependent; potential for side reactions. acs.org |

| Reductive CEC | Nickel | Limited success reported. acs.org | Generally less effective for this substrate compared to photoredox CEC. acs.org |

Functionalization of this compound

The reactive bromine atom and the strained oxetane ring allow for a wide range of functionalization reactions, making this compound a valuable synthetic intermediate. chemimpex.com

Reduction of the Bromine Atom

The bromine atom of this compound can be readily reduced to a hydrogen atom, yielding the parent oxetane ring. This transformation is typically achieved using powerful reducing agents. A common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. This reaction proceeds via nucleophilic displacement of the bromide by a hydride ion.

Oxidation Reactions to Introduce Hydroxyl or Carbonyl Groups

Direct oxidation at the carbon bearing the bromine is not a standard transformation. Instead, functional groups such as hydroxyl (-OH) or carbonyl (C=O) are typically introduced through a multi-step process.

| Transformation | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| Reduction of Bromine | Lithium Aluminum Hydride (LiAlH₄) | Oxetane | Reduction |

| Introduction of Carbonyl | 1. NaOH 2. Jones Reagent or PCC | Oxetan-3-one | Substitution followed by Oxidation msu.edu |

C-H Activation Studies on Oxetane Systems

Direct functionalization of C-H bonds in saturated heterocycles is a powerful strategy for streamlining synthesis. Studies on the oxetane system have demonstrated the feasibility of selective C-H activation under photocatalytic conditions. researchgate.net Using decatungstate photocatalysis, selective C(sp³)-H activation at the 2-position of the oxetane ring has been achieved under mild conditions. researchgate.net The resulting α-oxy radical can be trapped by electron-poor olefins to generate 2-substituted oxetanes. researchgate.net This method shows chemoselectivity, as demonstrated in intramolecular models containing other potentially reactive C-H bonds. researchgate.net

Another approach utilizes a combination of an iridium-based photocatalyst and a persulfate salt to generate an α-oxyalkyl radical from oxetane, which can then participate in Minisci-type couplings with heteroarenes in excellent yields. researchgate.net These methodologies, which focus on activating the C-H bonds adjacent to the ring oxygen, represent an alternative strategy for elaborating the oxetane scaffold without relying on pre-installed functional groups. researchgate.netnih.gov

Polymerization Reactions of this compound Derivatives

While this compound itself is not typically homopolymerized due to the reactivity of the bromine atom which can interfere with polymerization catalysts, its derivatives are important monomers for creating functional polymers. chemimpex.com The polymerization of oxetanes generally proceeds through a cationic ring-opening mechanism, driven by the relief of the significant ring strain (approximately 107 kJ/mol). wikipedia.org

Derivatives synthesized from this compound, such as 3-methyl-3-bromooxetane, have been used to create thermotropic liquid crystalline polymers. Furthermore, the bromine can be substituted with other functional groups, such as azides, which are then capable of polymerization. For example, poly(3-azidomethyl-3-methyloxetane) (PAMMO), an energetic polymer, is synthesized via the cationic polymerization of its corresponding monomer. researchgate.net Similarly, polymers with hydroxyl groups, like poly[3,3-bis(hydroxymethyl)oxetane] (PBHMO), are prepared by polymerizing protected monomers, demonstrating the versatility of substituted oxetanes in materials science. google.com The ability to introduce various functionalities onto the oxetane ring via substitution of the bromine atom allows for the synthesis of a wide range of polymers with tailored thermal and mechanical properties. chemimpex.com

Cationic Polymerization of Oxetane Monomers

Cationic ring-opening polymerization (CROP) is a primary method for synthesizing polyethers from oxetane monomers. mdpi.com This process is influenced by several factors, including the monomer's structure, the catalyst system, and reaction conditions. osti.gov Oxetanes are more basic than epoxides, a factor that should make them more reactive in CROP. osti.gov However, the polymerization of 3,3-disubstituted oxetanes often exhibits a significant induction period. tandfonline.com This delay is attributed to the formation of a stable tertiary oxonium ion intermediate, which slows down the subsequent ring-opening step. tandfonline.comradtech.org

The generally accepted mechanism for CROP of oxetanes involves initiation by a strong acid, which protonates the oxygen atom of the oxetane ring, forming a secondary oxonium ion. This is followed by the reaction with another monomer molecule to generate a more stable, but less reactive, tertiary oxonium ion. radtech.org The rate-determining step is often the ring-opening of this tertiary oxonium ion. radtech.org The polymerization proceeds via an SN2 displacement mechanism. osti.gov

Several strategies can be employed to accelerate the polymerization and overcome the induction period, such as increasing the reaction temperature or copolymerizing with more reactive monomers like epoxides. radtech.org

Key factors contributing to the reactivity of cyclic ethers like oxetanes in CROP include:

Basicity: The basicity of the heterocyclic oxygen atom influences the ease of protonation. Oxetane (pKa=2.0) is considerably more basic than ethylene (B1197577) oxide (pKa=3.7). osti.gov

Ring Strain: The strain energy of the four-membered oxetane ring (107 kJ/mol) is comparable to that of epoxides (114 kJ/mol), providing a strong thermodynamic driving force for polymerization. osti.govradtech.org

Steric Factors: The substituents on the oxetane ring can influence the approach of the monomer and the stability of the resulting carbocation. osti.gov

Common catalyst systems for the cationic polymerization of oxetanes include boron trifluoride complexes, such as boron trifluoride etherate (BF₃OEt₂), often used with a polyol initiator like butanediol (B1596017) (BDO). mdpi.comfraunhofer.descielo.br The reactions are typically conducted in chlorinated solvents like dichloromethane (B109758) under inert atmospheres to prevent side reactions with moisture or oxygen. mdpi.com

| Factor | Description | Impact on Reactivity | Reference |

|---|---|---|---|

| Ring Strain | Calculated strain energy of the oxetane ring. | High strain (107 kJ/mol) provides a thermodynamic driving force for polymerization. | osti.gov |

| Basicity (pKa) | The pKa of the heterocyclic oxygen atom. | Higher basicity (pKa=2.0) compared to epoxides facilitates initiation. | osti.gov |

| Intermediate Stability | Formation of a long-lived tertiary oxonium ion intermediate. | Can lead to a long induction period, slowing the overall polymerization rate. | radtech.org |

| Catalyst System | Typically a Lewis acid (e.g., BF₃OEt₂) and an initiator (e.g., a polyol). | The choice of catalyst and initiator affects molecular weight and polymer functionality. | mdpi.comresearchgate.net |

Synthesis of Poly(3,3-Bis-Bromo Oxetane) and its Transformation

While this compound itself is a key monomer, related brominated oxetanes are crucial for creating advanced polymers. A significant example is the synthesis of poly(3,3-bis-bromomethyl oxetane) (PBBrMO) from the monomer 3,3-bis(bromomethyl)oxetane (B1265868) (BBrMO). scielo.brresearchgate.net This polymer serves as a vital precursor for energetic materials. researchgate.net

The synthesis is typically achieved through cationic copolymerization. For instance, BBrMO can be copolymerized with epichlorohydrin (B41342) (ECH) using a catalyst system like boron trifluoride etherate (BF₃OEt₂) and an initiator such as butane-1,4-diol (BDO). fraunhofer.descielo.brfraunhofer.de This process yields a halogenated copolymer precursor that can be further modified. fraunhofer.defraunhofer.de The primary transformation of this brominated polymer is azidation, which replaces the bromine atoms with azido (B1232118) groups to produce energetic polymers like poly(3,3-bis-azidomethyl oxetane) (PBAMO). researchgate.netresearchgate.net

The synthesis of the GAP/PolyBAMO copolymer, for example, begins with the cationic polymerization of ECH and BBrMO, followed by a quantitative azidation step. fraunhofer.de The properties of the final polymer, such as molecular weight and functionality, are heavily dependent on the conditions of the initial polymerization step. fraunhofer.deresearchgate.net

| Reaction Step | Reactants/Monomers | Catalyst/Initiator | Product | Subsequent Transformation | Reference |

|---|---|---|---|---|---|

| Cationic Polymerization | 3,3-bis(bromomethyl)oxetane (BBrMO) | BF₃OEt₂ / Butane-1,4-diol (BDO) | Poly(3,3-bis-bromomethyl oxetane) (PBBrMO) | Azidation | researchgate.net |

| Cationic Copolymerization | Epichlorohydrin (ECH) and 3,3-bis(bromomethyl)oxetane (BBrMO) | BF₃OEt₂ / Butane-1,4-diol (BDO) | Halogenated Copolymer (ECH/BBrMO) | Azidation to form GAP/PolyBAMO copolymer | fraunhofer.descielo.brfraunhofer.de |

Direct Azidation of Brominated Oxetane Polymers

The direct azidation of a pre-formed halogenated polymer is often preferred over the polymerization of azido monomers, as the latter can be dangerously unstable and sensitive to shock. fraunhofer.defraunhofer.decore.ac.uk This polymer analogous reaction (PAR) strategy is safer and has been successfully applied to brominated polyoxetanes. core.ac.uk

The synthesis of poly(3,3-bis-azidomethyl oxetane) (PBAMO) is achieved through the direct azidation of PBBrMO. researchgate.netresearchgate.net This nucleophilic substitution reaction is typically carried out using sodium azide (NaN₃) in a polar aprotic solvent like cyclohexanone (B45756) or dimethylsulfoxide (DMSO). fraunhofer.deresearchgate.net The reaction can be accelerated by increasing the temperature; for example, in cyclohexanone, the azidation is nearly complete within 6 hours at 115 °C. researchgate.netresearchgate.net

The bromine atoms in PBBrMO are effective leaving groups, facilitating a quantitative reaction. core.ac.uk In contrast, analogous chlorinated polymers like poly(3,3-bis-chloromethyl oxetane) (PBCMO) show less favorable kinetics for azidation. core.ac.uk The successful azidation transforms the precursor polymer into a high-energy material, where the azido groups contribute significantly to the propellant's impulse. fraunhofer.defraunhofer.de Copolymers, such as those made from BBrMO and ECH, also undergo this transformation effectively to create energetic binders like GAP/PolyBAMO. fraunhofer.descielo.br

| Precursor Polymer | Reagents | Solvent | Conditions | Final Product | Key Finding | Reference |

|---|---|---|---|---|---|---|

| Poly(3,3-bis-bromo oxetane) (PBBrMO) | Sodium Azide (NaN₃) | Cyclohexanone | 115 °C, 6 hours | Poly(3,3-bis-azidomethyl oxetane) (PBAMO) | The azidation proceeded very fast and was almost complete. | researchgate.netresearchgate.net |

| Copolymer of ECH and BBrMO | Sodium Azide (NaN₃) | Dimethylsulfoxide (DMSO) | Not specified | GAP/PolyBAMO copolymer | The azidation step is quantitative and safer than polymerizing azido monomers. | fraunhofer.defraunhofer.de |

| Copolymer ECH/BBrMO | Not specified | Not specified | Not specified | Azidated copolymer | Bromine atoms assist the reaction, making it quantitative, unlike with chlorinated analogues. | core.ac.uk |

Computational and Theoretical Studies on 3 Bromooxetane

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have proven to be invaluable tools for elucidating the molecular structure and reactivity of 3-bromooxetane. nrel.govrsdjournal.org These computational methods allow for the accurate prediction of various molecular properties, providing insights that complement experimental findings.

Calculations at the M06-2X/def2-TZVP level of theory, a functional and basis set combination known for its balance of accuracy and computational efficiency, have been used to determine the optimized 3D geometry of this compound. nrel.gov These calculations provide precise bond lengths and angles, which are crucial for understanding the molecule's inherent strain and reactivity. For instance, the C-Br bond length is a key parameter influencing its susceptibility to nucleophilic attack.

Beyond static structure, quantum chemical calculations can predict dynamic properties and reactivity descriptors. mdpi.com For example, the calculation of Mulliken atomic charges and spin densities helps to identify the most electrophilic and nucleophilic sites within the molecule, thereby predicting its behavior in chemical reactions. nrel.gov The slightly positive charge on the carbon atom attached to the bromine makes it a prime target for nucleophiles. chemguide.co.uk Furthermore, the calculation of enthalpies and Gibbs free energies for both the radical and closed-shell forms of this compound provides a thermodynamic basis for understanding its stability and the feasibility of various reaction pathways. nrel.gov

The table below summarizes key computed properties for this compound, offering a quantitative glimpse into its molecular characteristics.

| Property | Calculated Value | Method/Basis Set |

| Molecular Formula | C₃H₅BrO | PubChem |

| Molecular Weight | 136.98 g/mol | PubChem |

| XLogP3 | 0.7 | XLogP3 3.0 |

| C-Br Bond Length | ~1.93 Å | - |

| C-O Bond Length | ~1.46 Å | - |

| C-C Bond Length | ~1.53 Å | - |

| C-O-C Bond Angle | ~90.2° | - |

| C-C-O Bond Angle | ~92.0° | - |

| C-C-C Bond Angle | ~84.8° | - |

| Data compiled from various sources. acs.orgnih.gov |

Mechanism Elucidation through Computational Modeling

Computational modeling serves as a powerful tool to unravel the intricate mechanisms of reactions involving this compound. smu.edu By simulating reaction pathways and analyzing transition states, researchers can gain a deeper understanding of the factors that govern reaction outcomes.

Transition State Analysis of Key Reactions

Transition state theory is central to understanding reaction kinetics. Computational methods are employed to locate and characterize the transition state structures for reactions of this compound. smu.edu For instance, in nucleophilic substitution reactions, the transition state involves the partial formation of a new bond with the nucleophile and the partial breaking of the C-Br bond. chemguide.co.uk The energy of this transition state determines the activation energy of the reaction. savemyexams.com

Computational studies have explored various reaction mechanisms, such as concerted, acid-catalyzed, and dissociative pathways for oxetane (B1205548) ring-opening reactions. acs.org While distinguishing conclusively between these mechanisms can be challenging, computational analysis provides valuable evidence to support or refute proposed pathways. acs.org For example, in photoredox-catalyzed reactions, computational modeling can help to understand the generation of radical species and their subsequent reactions. princeton.edu

Energy Profiles and Reaction Pathways

Energy profiles, also known as reaction coordinate diagrams, are graphical representations of the energy of a system as it progresses along a reaction pathway. chemguide.co.uktutorchase.com These diagrams are constructed using data from computational calculations and provide a visual depiction of the thermodynamics and kinetics of a reaction. chemguide.co.uk

The profile for a reaction of this compound will show the relative energies of the reactants, any intermediates, transition states, and the final products. chemguide.co.uk The difference in energy between the reactants and the highest energy transition state represents the activation energy (Ea), a critical factor in determining the reaction rate. savemyexams.com A lower activation energy corresponds to a faster reaction. savemyexams.com

For multi-step reactions, the energy profile will feature multiple peaks (transition states) and valleys (intermediates). chemguide.co.uk The rate-determining step of the reaction is the one with the highest activation energy. chemguide.co.uk Computational modeling allows for the detailed exploration of these pathways, helping to predict the most likely course of a reaction and identify potential side products. smu.edu For example, in the reaction of this compound with a nucleophile, computational models can predict whether the reaction will proceed via an SN2 mechanism (a single transition state) or a mechanism involving a carbocation intermediate. chemguide.co.uk

Conformational Analysis and Ring Dynamics

The four-membered oxetane ring of this compound is not planar and exhibits a puckered conformation to alleviate ring strain. acs.org The introduction of a bromine substituent further influences the ring's conformational preferences. Conformational analysis, aided by computational modeling, is crucial for understanding the three-dimensional structure and its impact on reactivity. chemistrysteps.com

The puckering of the oxetane ring can be described by a puckering angle. acs.org Different conformers, such as chair and boat-like forms for substituted oxetanes, can exist in equilibrium. iscnagpur.ac.in The relative energies of these conformers can be calculated using quantum chemical methods, allowing for the prediction of the most stable conformation. sapub.org For this compound, the position of the bromine atom (axial vs. equatorial) significantly affects the conformational energy due to steric and electronic interactions. sapub.org

| Substituent | Most Stable Conformation |

| -CH₃ | Equatorial |

| -OH | Equatorial |

| -Br | Equatorial |

| This table is illustrative and based on general principles of conformational analysis. sapub.org |

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, which can be instrumental in their characterization and identification. rsdjournal.org By simulating spectra and comparing them with experimental data, researchers can confirm the structure of a compound and gain insights into its electronic and vibrational properties.

DFT calculations can be used to predict various types of spectra, including:

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. nrel.gov This can be compared with an experimental spectrum to assign specific peaks to the vibrational modes of the molecule, such as the C-O and C-Br stretching frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated, providing a theoretical NMR spectrum. This is particularly useful for assigning signals in complex spectra and for confirming the connectivity of atoms within the molecule.

UV-Vis Spectroscopy: The electronic transitions of a molecule can be calculated to predict its absorption spectrum in the ultraviolet and visible regions. This information is valuable for understanding the electronic structure and for applications in photochemistry.

The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. rsdjournal.org For complex systems, it may be necessary to consider solvent effects and intermolecular interactions to achieve good agreement with experimental data. nih.gov

Modeling of Intermolecular Interactions

The way this compound interacts with other molecules, including solvent molecules and other reactants, is crucial for understanding its behavior in solution and in condensed phases. Computational modeling allows for the detailed investigation of these intermolecular interactions. chemrxiv.org

Methods such as Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components, such as electrostatic, exchange, induction, and dispersion forces. mdpi.com This provides a detailed picture of the nature of the intermolecular forces at play.

Molecular dynamics (MD) simulations are another powerful tool for studying intermolecular interactions in larger systems and over longer timescales. researchgate.net In an MD simulation, the motion of each atom is calculated based on a force field that describes the intra- and intermolecular forces. This allows for the study of dynamic processes such as solvation, diffusion, and the formation of molecular aggregates.

For this compound, modeling intermolecular interactions can help to:

Understand its solubility in different solvents.

Predict how it will interact with the active site of an enzyme or a receptor in a biological system.

Model its behavior in materials science applications, such as in the formation of polymers. chemimpex.com

The inclusion of intermolecular interactions in computational models is often essential for accurately predicting properties such as reaction rates and spectroscopic data in solution. nih.gov

Advanced Spectroscopic Characterization and Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 3-bromooxetane. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

Detailed Chemical Shift and Coupling Constant Analysis

¹H NMR: The proton NMR spectrum of this compound typically exhibits signals corresponding to the methine proton (CH-Br) and the two methylene (B1212753) groups (CH₂) of the oxetane (B1205548) ring. The chemical shift of the proton attached to the same carbon as the bromine atom is found further downfield due to the deshielding effect of the electronegative bromine. The protons on the oxetane ring often display complex splitting patterns due to geminal and vicinal coupling. The coupling constants (J values), typically in the range of 6-8 Hz for vicinal coupling on sp³ hybridized carbons, are crucial for confirming the connectivity of the protons. libretexts.org

¹³C NMR: The carbon-13 NMR spectrum of this compound shows two distinct signals. The carbon atom bonded to the bromine (C-Br) appears at a characteristic chemical shift, influenced by the electronegativity of the halogen. docbrown.infodocbrown.info The other two equivalent carbon atoms of the oxetane ring (C-O) appear as a single signal at a different chemical shift.

| ¹H NMR Data for this compound | |

| Proton | Approximate Chemical Shift (ppm) |

| CH-Br | ~4.8 |

| CH₂ | ~4.5-4.7 |

| ¹³C NMR Data for this compound | |

| Carbon | Approximate Chemical Shift (ppm) |

| C-Br | ~35 |

| C-O | ~75 |

Note: Specific chemical shifts can vary depending on the solvent and the specific NMR instrument used.

2D NMR Techniques for Structural Elucidation

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other. emerypharma.com For this compound, COSY spectra would show cross-peaks connecting the methine proton signal with the signals of the adjacent methylene protons, confirming their neighboring relationship within the oxetane ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the directly attached carbon atoms. An HSQC spectrum of this compound would link the proton signal around 4.8 ppm to the carbon signal around 35 ppm (C-Br) and the methylene proton signals to the carbon signal around 75 ppm (C-O).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This can be used to further confirm the connectivity within the molecule.

Infrared (IR) Spectroscopy: Vibrational Analysis